2-(4-aminophenyl)-N-ethylacetamide
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Overview
Description
2-(4-aminophenyl)-N-ethylacetamide is an organic compound with a molecular structure that includes an amine group attached to a phenyl ring, which is further connected to an ethylacetamide moiety
Mechanism of Action
Target of Action
Similar compounds such as 2-(4-aminophenyl)benzothiazoles have been found to interact with cytochrome p450 1a1 . This enzyme plays a crucial role in the metabolism of xenobiotics and drugs, and its induction can lead to the biotransformation of the compound into active metabolites .
Mode of Action
Related compounds like 2-(4-aminophenyl)benzothiazoles have been shown to induce and be biotransformed by cytochrome p450 1a1 . This interaction results in the generation of putative active metabolites . The compound may also interact with the cytoplasmic membrane, causing membrane perturbation .
Biochemical Pathways
It’s worth noting that the compound’s potential precursor, 2-(4-aminophenyl)benzothiazole, has been produced by fermentation using genetically engineered escherichia coli , suggesting that it may interact with microbial metabolic pathways.
Pharmacokinetics
The compound’s boiling point is 103°c, and it has a relative density of 10303 . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
Related compounds like 2-(4-aminophenyl)benzothiazoles have demonstrated potent antitumor properties in vitro and in vivo . They have shown selective cytotoxic activity against certain breast cancer cell lines .
Action Environment
It’s worth noting that the compound is air-sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)-N-ethylacetamide can be achieved through several methods. One common approach involves the reaction of 4-nitroacetophenone with ethylamine under reducing conditions to yield the desired product. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to an amine group .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)-N-ethylacetamide undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-aminophenyl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and advanced materials .
Comparison with Similar Compounds
Similar Compounds
2-Phenethylamine: A simple amine with similar structural features but different biological activities.
4-Aminoacetophenone: Shares the aminophenyl moiety but lacks the ethylacetamide group.
N-Ethylacetamide: Contains the ethylacetamide group but lacks the aminophenyl moiety.
Uniqueness
2-(4-aminophenyl)-N-ethylacetamide is unique due to the combination of its aminophenyl and ethylacetamide groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a variety of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(4-aminophenyl)-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-2-12-10(13)7-8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDUVXJFNWSXKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CC1=CC=C(C=C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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